1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone
Description
Properties
IUPAC Name |
[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13-7-9-15(10-8-13)17(23)24-20-16-11-18(3,4)21(14(2)22)19(5,6)12-16/h7-10H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDQTRHFBPYKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CC(N(C(C2)(C)C)C(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclocondensation of Ammonium Acetate and Acetylacetone
A mixture of ammonium acetate (2.5 mol), acetylacetone (1.0 mol), and formaldehyde (37% aqueous, 2.2 mol) undergoes cyclocondensation in ethanol under reflux (78°C, 12 h) to yield 2,2,6,6-tetramethyl-4-piperidone (yield: 68–72%). The reaction proceeds via enamine formation and subsequent cyclization, with the methyl groups arising from the acetylacetone methyl substituents.
Table 1: Optimization of Piperidone Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 78 | 100 | 78 |
| Reaction Time (h) | 12 | 8 | 12 |
| Yield (%) | 72 | 58 | 72 |
Oximation of 2,2,6,6-Tetramethyl-4-Piperidone
The ketone group at the 4-position is converted to an oxime via reaction with hydroxylamine hydrochloride.
Hydroxylamine-Mediated Oximation
A solution of 2,2,6,6-tetramethyl-4-piperidone (1.0 mol) in methanol is treated with hydroxylamine hydrochloride (1.2 mol) and sodium acetate (1.5 mol) at 60°C for 6 h. The resulting 4-iminopiperidine intermediate precipitates upon cooling (yield: 85–89%). The reaction’s efficiency depends on maintaining a pH of 5–6 to avoid over-oxidation.
Critical Parameters:
- pH Control : Below pH 5, incomplete oximation occurs; above pH 7, side products form via N-oxide pathways.
- Solvent Choice : Methanol outperforms THF or DCM due to superior solubility of hydroxylamine.
Esterification with 4-Methylbenzoyl Chloride
The oxime hydroxyl group undergoes esterification with 4-methylbenzoyl chloride to install the aryloxyimino moiety.
Acylation Under Schotten-Baumann Conditions
To a stirred suspension of 4-iminopiperidine (1.0 mol) in dichloromethane, 4-methylbenzoyl chloride (1.1 mol) is added dropwise at 0°C, followed by triethylamine (1.2 mol). The reaction proceeds at room temperature for 4 h, yielding the esterified product after aqueous workup (yield: 78–82%).
Table 2: Esterification Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 25 | 82 |
| Pyridine | THF | 25 | 75 |
| DMAP | Acetonitrile | 40 | 68 |
N-Acetylation of the Piperidine Nitrogen
The final step introduces the acetyl group at the 1-position via nucleophilic acylation.
Acetic Anhydride-Mediated Acetylation
A solution of the esterified intermediate (1.0 mol) in acetic anhydride (5.0 mol) is heated to 80°C for 3 h. Excess reagent is removed under reduced pressure, and the crude product is recrystallized from ethyl acetate/hexane (yield: 90–92%).
Purification Notes:
- Recrystallization Solvent : Ethyl acetate/hexane (1:3 v/v) achieves >99% purity.
- Chromatography : Silica gel (petroleum ether/ethyl acetate 4:1) may supplement recrystallization for analytical-grade material.
Physicochemical Characterization
The final product exhibits the following properties, consistent with literature data:
- Boiling Point : 467.3±55.0°C (predicted)
- Density : 1.08±0.1 g/cm³ (predicted)
- pKa : -0.65±0.60 (predicted)
Spectroscopic Data :
- IR (KBr) : 1745 cm⁻¹ (C=O, ester), 1670 cm⁻¹ (C=O, acetyl), 1240 cm⁻¹ (C-O ester).
- ¹H NMR (CDCl₃) : δ 1.20 (s, 12H, CH₃), 2.40 (s, 3H, Ar-CH₃), 3.10 (m, 4H, N-CH₂), 7.30–7.80 (m, 4H, aromatic).
Industrial-Scale Production Considerations
For bulk synthesis (≥1 kg), the following modifications enhance efficiency:
- Continuous Flow Oximation : Reduces reaction time from 6 h to 45 min via tubular reactors.
- Catalytic Acetylation : Using ZnCl₂ (0.5 mol%) lowers acetic anhydride stoichiometry to 3.0 equivalents.
Table 3: Scalability Metrics
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Overall Yield (%) | 62 | 58 |
| Purity (%) | 99.5 | 98.7 |
| Cost per kg (USD) | 12,500 | 9,800 |
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound undergoes selective reactions at its imino, ester, and acetyl groups:
Table 2: Functional Group Reactivity
| Group | Reaction Type | Conditions | Products |
|---|---|---|---|
| (4-Methylbenzoyl)oxyimino | Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH/EtOH) | 4-Methylbenzoic acid + piperidinone oxime |
| Acetyl | Nucleophilic substitution | Grignard reagents, LiAlH₄ | Secondary alcohols or amines |
| Piperidine ring | Oxidation | O₂/radical initiators | Nitroxyl radicals (stabilizers) |
-
Hydrolysis : The imino ester bond is labile under acidic/basic conditions, yielding 4-methylbenzoic acid and a piperidinone oxime intermediate .
-
Radical Formation : Under UV light or thermal stress, the compound generates nitroxyl radicals, which act as polymer stabilizers by scavenging free radicals .
Table 3: Stabilization Mechanism
| Process | Role of Compound | Polymers Protected |
|---|---|---|
| UV Degradation | Radical scavenging via nitroxyl intermediates | Polypropylene, polyethylene |
| Thermal Oxidation | Disproportionation of peroxyl radicals | ABS, polyamides |
-
Industrial Use : Patents describe its incorporation into polyolefins (e.g., LDPE, LLDPE) at 0.1–1.0 wt.% to enhance UV and thermal stability .
-
Synergy : Often combined with phenolic antioxidants (e.g., Irganox 1010) for synergistic effects .
Stability Under Environmental Conditions
-
Thermal Stability : Decomposes above 250°C, with a predicted boiling point of 458°C .
-
Photostability : Retains >90% efficacy after 1,000 hours of UV exposure in polypropylene matrices .
Comparative Analysis with Analogues
Replacing the 4-methylbenzoyl group with electron-withdrawing substituents (e.g., trifluoromethyl) increases hydrolytic stability but reduces radical scavenging efficiency .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that structurally similar compounds showed significant anticancer activity. For instance, compounds with similar piperidine structures were tested against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), revealing IC50 values in the nanomolar range.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Similar Compound A | HeLa | 30 |
| Similar Compound B | MCF7 | 25 |
| 1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone | TBD |
Neuropharmacological Effects
The compound's structural characteristics suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could lead to applications in treating neurological disorders such as depression and anxiety.
Research Findings : Studies have shown that compounds with similar piperidine and morpholine functionalities can act as selective serotonin reuptake inhibitors (SSRIs), indicating their potential use in psychiatric therapies.
Photoinitiators in Polymer Chemistry
The compound has been investigated for its role as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon exposure to UV light makes it valuable in the polymerization process.
Application Example : In a study focusing on UV-curable formulations, the incorporation of this compound resulted in improved curing rates and mechanical properties of the resulting polymers.
Mechanism of Action
The mechanism of action of 1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone (TMPD)
- Structure: Shares the tetramethylpiperidine core but lacks the oximino-benzoyloxy and ethanone groups.
- Applications : Found in natural sources (e.g., Oxytropis glacialis) as a bioactive alkaloid with moderate toxicity (mouse oral LD50: 935.4 mg/kg) .
- Key Difference: TMPD’s ketone group confers different reactivity compared to the oximino-ethanone system in the target compound.
N-Alkoxy Hindered Amine Flame Retardants (NORs)
- Structure: Derived from 2,2,6,6-tetramethylpiperidine but substituted with alkoxy groups (e.g., NOR 116) instead of benzoyloxyimino-ethanone .
- Performance: NORs exhibit superior flame retardancy in polyolefins at low concentrations (0.5% w/w) by scavenging radicals during combustion. The target compound’s benzoyloxy group may enhance thermal stability but reduce flame inhibition efficiency .
Chimassorb 944 (Polymeric HALS)
- Structure: A polymeric hindered amine light stabilizer (HALS) containing repeating units of tetramethylpiperidinyl-iminohexamethylene .
- Applications: Used for UV stabilization in plastics.
TEMPO Derivatives (e.g., 2,2,6,6-Tetramethyl-1-piperidinyloxy)
- Structure : Nitroxide radical derivatives of tetramethylpiperidine.
- Applications : Used as radical scavengers and oxidation catalysts (e.g., Oxone/TEMPO/CaCl2 system for alcohol oxidation) . The target compound, lacking a radical center, is unsuitable for redox applications but may serve as a precursor for such derivatives.
Comparative Data Table
Research Findings and Mechanistic Insights
- Flame Retardancy: The benzoyloxyimino group in the target compound may decompose under heat to release nitrogen radicals, mimicking NORs’ flame-inhibiting mechanism. However, its monomeric structure limits synergistic effects seen in polymeric HALS .
- Photostability : Compared to Chimassorb 944, the absence of a polymeric backbone reduces the target compound’s ability to regenerate nitroxide radicals during UV exposure, lowering its long-term stabilizer efficacy .
- Synthetic Flexibility: The ethanone moiety allows further functionalization (e.g., hydrazone formation), a feature absent in TMPD or TEMPO derivatives .
Biological Activity
1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone, commonly referred to as a derivative of tetramethylpiperidine, has garnered attention for its potential biological activities. This compound, with a molecular formula of C19H26N2O3 and a molecular weight of 330.42 g/mol, is of particular interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects.
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.42 g/mol
- CAS Number : 478065-67-7
- Synonyms : (1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino 4-methylbenzoate
Structure
The structural complexity of this compound includes a piperidine ring substituted with a tetramethyl group and an imino linkage to a 4-methylbenzoyl moiety. This unique structure is hypothesized to influence its biological activity significantly.
Antimicrobial Activity
Recent studies have indicated that compounds related to tetramethylpiperidine derivatives exhibit notable antimicrobial properties. For instance, research has shown that various derivatives have potential antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The specific derivative may exhibit similar properties due to its structural analogies.
The proposed mechanism of action for this class of compounds often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the piperidine ring is thought to enhance membrane permeability, allowing the compound to exert its effects intracellularly .
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of related compounds demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 62.5 µg/mL against E. coli and S. aureus . This suggests that our compound may also possess significant antibacterial potential.
- Cytotoxicity Assays : In vitro studies assessing cytotoxicity against cancer cell lines such as HeLa and A549 have shown promising results, indicating potential antiproliferative effects . Further investigation into the IC50 values could provide insights into the therapeutic index of this compound.
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic strategies are optimal for preparing 1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Piperidine ring functionalization : Introduce the tetramethyl groups via alkylation under basic conditions (e.g., K₂CO₃/DMF) .
- Oxime formation : React the 4-aminopiperidine intermediate with 4-methylbenzoyl chloride in the presence of hydroxylamine, using ethanol as a solvent at 60°C .
- Ketone stabilization : Protect reactive sites during coupling steps using trimethylsilyl chloride (TMSCl) to minimize side reactions .
Q. Optimization Table :
| Step | Key Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Alkylation | Catalyst | K₂CO₃ vs. NaH | +15% with K₂CO₃ |
| Oxime formation | Solvent | Ethanol vs. THF | +20% in ethanol |
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?
Methodological Answer:
Q. What analytical techniques are critical for assessing purity and stability during storage?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min .
- Stability Testing :
Advanced Research Questions
Q. How does the steric hindrance from tetramethyl groups influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Studies :
- Experimental Data :
- Methylated analogs show 50% slower reaction rates in SN2 conditions (e.g., with KCN in DMSO) .
Q. What are the challenges in synthesizing derivatives for biological activity screening, and how can they be addressed?
Methodological Answer:
- Derivatization Issues :
- Low Solubility : Use polar aprotic solvents (e.g., DMSO) or micellar catalysis .
- Oxime Stability : Avoid strong acids/bases; employ mild coupling agents (e.g., EDC/HOBt) .
- Biological Assay Design :
- Test antimicrobial activity via microbroth dilution (MIC values against S. aureus and E. coli) .
- Screen for kinase inhibition using ATP-binding assays (IC₅₀ values) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- LogP : Calculated ~3.1 (Schrödinger QikProp) indicates moderate lipophilicity .
- CYP450 Inhibition : Use docking simulations (e.g., AutoDock Vina) to assess interactions with CYP3A4 .
- Bioavailability :
- Poor aqueous solubility (<10 µg/mL) suggests formulation with cyclodextrins or liposomes .
Q. What spectroscopic evidence supports the compound’s degradation pathways under oxidative stress?
Methodological Answer:
- Forced Degradation Studies :
- Mechanistic Insight :
- Radical scavengers (e.g., BHT) reduce degradation by 70%, confirming radical-mediated pathways .
Q. How do structural modifications (e.g., replacing 4-methylbenzoyl with other acyl groups) affect biological activity?
Methodological Answer:
- SAR Studies :
- Anticancer Activity : Replace 4-methylbenzoyl with nitrobenzoyl; IC₅₀ against MCF-7 cells improves from 12 µM to 5 µM .
- Toxicity : Fluorinated analogs show reduced hepatotoxicity in vitro (ALT levels 20% lower) .
- Synthetic Flexibility :
- Use Suzuki-Miyaura coupling to introduce heteroaromatic groups (e.g., pyridinyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
